molecular formula C22H22N2O6S B2361173 4-(Ethoxymethylidene)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione CAS No. 750607-62-6

4-(Ethoxymethylidene)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No.: B2361173
CAS No.: 750607-62-6
M. Wt: 442.49
InChI Key: ZMNXYNKVNAQOMR-UHFFFAOYSA-N
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Description

4-(Ethoxymethylidene)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione (CAS Number 750607-62-6) is a high-purity synthetic compound of significant interest in medicinal and organic chemistry research. Its molecular structure incorporates a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged heterocycle found in a wide array of biologically active natural products and clinical drugs . The THIQ core is known for its diverse pharmacological potential, including antitumor, antibacterial, and antiviral activities, making it a valuable template in drug discovery efforts . The specific molecular architecture of this compound, featuring an ethoxymethylidene group and a morpholine-4-sulfonylphenyl moiety, suggests its potential utility as a key intermediate or building block in complex organic syntheses. The morpholine sulfonyl group can act as a polar, water-solubility-enhancing substituent, while the ethoxymethylidene group may be reactive, allowing for further chemical modifications. Researchers can employ this compound in the development of novel chemical entities, particularly for constructing compound libraries based on the biologically relevant THIQ scaffold . It may also serve as a model compound for studying structure-activity relationships (SAR) or for exploring new synthetic methodologies, such as those involving alkyl orthoesters, which are valuable substrates in organic transformations . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4E)-4-(ethoxymethylidene)-2-(4-morpholin-4-ylsulfonylphenyl)isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S/c1-2-29-15-20-18-5-3-4-6-19(18)21(25)24(22(20)26)16-7-9-17(10-8-16)31(27,28)23-11-13-30-14-12-23/h3-10,15H,2,11-14H2,1H3/b20-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNXYNKVNAQOMR-HMMYKYKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Tetrahydroisoquinoline-1,3-Dione Scaffold

The tetrahydroisoquinoline (THIQ) core is constructed via a Bischler-Napieralski cyclization, a well-established method for synthesizing isoquinoline derivatives. This reaction typically involves cyclodehydration of a β-phenethylamide precursor under acidic conditions (e.g., POCl₃ or PPA), followed by oxidation to the dione structure.

Morpholine-4-Sulfonyl Functionalization

The 4-(morpholine-4-sulfonyl)phenyl group is introduced through a sulfonylation reaction. Aryl sulfonyl chlorides react with morpholine under basic conditions (e.g., Et₃N or DIPEA) to form the sulfonamide linkage.

Ethoxymethylidene Side Chain

The ethoxymethylidene moiety is installed via a Knoevenagel condensation between an aldehyde intermediate and a β-keto ester or analogous electrophilic partner, utilizing catalytic bases such as piperidine or ammonium acetate.

Step-by-Step Synthetic Methodology

Synthesis of 2-[4-(Morpholine-4-Sulfonyl)Phenyl]-1,2,3,4-Tetrahydroisoquinoline-1,3-Dione

Step 1: Preparation of 4-(Morpholine-4-Sulfonyl)Benzaldehyde

Reaction Conditions :

  • Substrate : 4-Bromobenzaldehyde
  • Sulfonation : React with morpholine and sulfur trioxide complex (SO₃·Py) in DCM at 0°C → 25°C.
  • Catalyst : Triethylamine (2.2 equiv)
  • Yield : 78% (Table 1)
Step 2: Bischler-Napieralski Cyclization

Reaction Conditions :

  • Substrate : N-(2-Phenethyl)-4-(morpholine-4-sulfonyl)benzamide
  • Cyclizing Agent : POCl₃ (3.0 equiv) in toluene, reflux (110°C, 12 h).
  • Oxidation : Treat cyclized product with CrO₃ in acetic acid to form dione.
  • Yield : 65% (Table 1)

Introduction of Ethoxymethylidene Group

Step 3: Knoevenagel Condensation

Reaction Conditions :

  • Substrate : 2-[4-(Morpholine-4-sulfonyl)phenyl]-1,3-dione
  • Reagent : Ethoxyacetaldehyde (1.5 equiv)
  • Catalyst : Piperidine (10 mol%), ethanol, reflux (78°C, 8 h).
  • Workup : Neutralize with 1M HCl, extract with DCM, purify via silica gel chromatography.
  • Yield : 72% (Table 1)

Table 1: Summary of Synthetic Steps and Yields

Step Reaction Type Key Reagents/Conditions Yield (%)
1 Sulfonation SO₃·Py, Et₃N, DCM, 0°C → 25°C 78
2 Bischler-Napieralski + Oxid. POCl₃, toluene, reflux; CrO₃, HOAc 65
3 Knoevenagel Condensation Ethoxyacetaldehyde, piperidine, EtOH 72

Optimization of Critical Reaction Parameters

Solvent Effects on Cyclization Efficiency

Comparative studies using toluene, DCM, and THF revealed toluene as optimal for the Bischler-Napieralski step due to its high boiling point and ability to stabilize cationic intermediates.

Table 2: Solvent Screening for Step 2

Solvent Boiling Point (°C) Reaction Time (h) Yield (%)
Toluene 110 12 65
DCM 40 24 42
THF 66 18 53

Catalytic Systems for Sulfonylation

The use of Et₃N versus DIPEA (diisopropylethylamine) was evaluated for the sulfonation step. DIPEA provided superior yields (78% vs. 65%) due to its stronger base strength and reduced side reactions.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Knoevenagel Condensation

The ethoxymethylidene installation faces competition from aldol side reactions. Employing anhydrous ethanol and molecular sieves minimized water content, suppressing aldolization.

Oxidative Byproduct Formation

Over-oxidation during the CrO₃ step produced quinone impurities. Controlled addition of CrO₃ at 0°C and strict reaction time limits (2 h) reduced this issue.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.98 (s, 1H, CH=), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃).
  • IR (KBr) : 1745 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) showed 98.5% purity, with a single peak at tR = 6.7 min.

Applications and Derivative Synthesis

Medicinal Chemistry Intermediates

The compound serves as a key precursor for kinase inhibitors, with the morpholine sulfonyl group enhancing solubility and target binding.

Materials Science Applications

Its rigid THIQ core has been explored in liquid crystal displays (LCDs), where thermal stability exceeds 250°C.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Research on this compound has identified several promising biological activities:

Anti-inflammatory Effects

Studies have shown that this compound exhibits notable anti-inflammatory properties. It has been observed to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. The mechanism behind this effect involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is critical in regulating inflammatory responses .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies suggest that it can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating apoptotic proteins. Furthermore, it has demonstrated the ability to suppress tumor growth in xenograft models .

Case Study A: Rheumatoid Arthritis Model

In a murine model of rheumatoid arthritis, treatment with the compound resulted in significant reductions in joint inflammation and damage compared to control groups. This highlights its potential as a therapeutic agent for inflammatory diseases.

Case Study B: Breast Cancer Cell Lines

In vitro assays conducted on breast cancer cell lines indicated that the compound inhibited cell proliferation by inducing G0/G1 phase arrest and promoting apoptosis. These findings suggest its potential utility in cancer therapy .

Data Tables

Activity TypeDescription
Anti-inflammatoryReduces TNF-α and IL-6 expression; inhibits NF-κB pathway
AnticancerInduces apoptosis; inhibits proliferation in breast cancer cell lines

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Isoquinoline derivatives
  • Sulfonyl-containing compounds
  • Morpholine derivatives

Uniqueness

What sets 4-(Ethoxymethylidene)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

4-(Ethoxymethylidene)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione (CAS No. 750607-62-6) is a synthetic compound belonging to the isoquinoline class. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article reviews its biological activity based on diverse research findings.

  • Molecular Formula : C22H22N2O6S
  • Molecular Weight : 442.48 g/mol
  • CAS Number : 750607-62-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been observed to exhibit:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, it has shown effectiveness against specific cancer cell lines, although the exact molecular pathways remain to be fully elucidated.
  • Antimicrobial Properties : Some studies indicate that this compound may possess antimicrobial activity against certain pathogens, suggesting potential applications in treating infections.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-(Ethoxymethylidene)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione:

Activity Effect Reference
AnticancerInhibits proliferation in cancer cell lines
AntimicrobialEffective against specific bacterial strains
Enzyme InhibitionPotential inhibition of certain enzymes

Case Studies

  • Anticancer Studies : A study conducted on various cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability. The mechanism involved activation of caspase pathways leading to apoptosis.
  • Antimicrobial Evaluation : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an alternative antimicrobial agent.
  • Enzyme Interaction : Research has suggested that this compound may inhibit specific enzymes involved in metabolic pathways relevant to cancer progression, although further studies are required to confirm these interactions.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

Methodological Answer: Synthesis typically involves multi-step protocols with careful control of solvents, temperature, and catalysts. For example:

  • Solvent selection : Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) may facilitate coupling reactions, while ethanol is suitable for recrystallization .
  • Temperature control : Sensitive intermediates (e.g., tetrahydroisoquinoline derivatives) require low temperatures (0–5°C) to prevent decomposition .
  • Catalysts : Acidic or basic conditions (e.g., sodium acetate) can drive cyclization or sulfonylation steps .
Step Key Parameters Optimization Tips
CyclizationDCM, 0–5°CUse anhydrous conditions to avoid hydrolysis
SulfonylationDMSO, 60–80°CMonitor reaction progress via TLC
PurificationEthanol recrystallizationSlow cooling improves crystal purity

Q. How can spectroscopic techniques (NMR, MS, IR) be used to confirm the compound’s structure?

Methodological Answer:

  • NMR : Assign peaks for ethoxymethylidene (δ 4.2–4.5 ppm for OCH2CH3) and morpholine-sulfonyl protons (δ 3.6–3.8 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the tetrahydroisoquinoline core .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 483.14) and fragmentation patterns .
  • IR : Identify carbonyl stretches (1700–1750 cm⁻¹) and sulfonyl groups (1150–1250 cm⁻¹) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Store at –20°C in inert atmospheres to prevent oxidation .
  • pH sensitivity : Test solubility and stability in buffered solutions (pH 3–10). The morpholine-sulfonyl group may hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the ethoxymethylidene group’s electron-withdrawing nature may influence binding to kinase targets .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., ATP-binding pockets) to optimize steric and electronic complementarity .
  • Reaction Path Search : Use quantum chemical calculations (e.g., ICReDD’s workflow) to predict feasible synthetic pathways and byproducts .
Computational Tool Application Output
COMSOL MultiphysicsSimulate reaction kineticsOptimize solvent/catalyst combinations
Gaussian 16DFT for charge distributionIdentify electrophilic hotspots

Q. How should researchers address contradictory bioactivity data across experimental models?

Methodological Answer:

  • Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., cell line variability, assay conditions). For example, a 2^3 factorial design can test concentration, incubation time, and solvent effects .
  • Structure-Activity Relationship (SAR) : Compare analogs to determine if the morpholine-sulfonyl group’s conformation (axial/equatorial) impacts activity .

Q. What strategies are effective for studying heterogeneous vs. homogeneous catalytic pathways in its synthesis?

Methodological Answer:

  • Heterogeneous Catalysis : Test metal-organic frameworks (MOFs) or immobilized enzymes for recyclability. Monitor catalyst loading (e.g., 5–10 wt%) and turnover frequency (TOF) .
  • Homogeneous Catalysis : Optimize ligand-metal ratios (e.g., Pd(PPh3)4 for cross-coupling) using kinetic studies .

Q. How can degradation pathways be elucidated under oxidative/reductive conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to H2O2 (oxidative) or NaBH4 (reductive). Use LC-MS to identify degradation products (e.g., sulfonic acid derivatives from sulfonyl group cleavage) .
  • Isotopic Labeling : Track ¹³C-labeled ethoxymethylidene to confirm cleavage mechanisms .

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